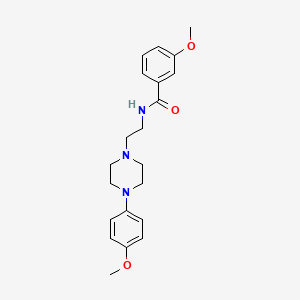![molecular formula C16H17BrO3 B2685957 {4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol CAS No. 690969-36-9](/img/structure/B2685957.png)
{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol” is a chemical compound with the molecular formula C16H17BrO3. It has a molecular weight of 337.213. The InChI code for this compound is 1S/C14H13BrO2/c15-13-5-1-12 (2-6-13)10-17-14-7-3-11 (9-16)4-8-14/h1-8,16H,9-10H2 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C16H17BrO3. The InChI code provides a standard way to encode the molecular structure using text .Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . The compound has a molecular weight of 337.213.Aplicaciones Científicas De Investigación
Marine-Derived Bromophenols
Marine organisms, particularly algae and brown alga, have been identified as rich sources of bromophenol derivatives. These compounds exhibit diverse biological activities, including antibacterial, antioxidant, and cytotoxic effects. For example, bromophenols isolated from the marine red alga Rhodomela confervoides have demonstrated significant antibacterial activity against various strains of bacteria. These findings suggest the potential application of such compounds in developing new antibacterial agents (Xu et al., 2003; Li et al., 2011).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel bromophenol derivatives have been explored, with studies demonstrating their potential as carbonic anhydrase inhibitors. Such compounds could be beneficial in treating conditions like glaucoma, epilepsy, and certain neurological disorders (Akbaba et al., 2013). The synthetic pathways and inhibitory potencies of these derivatives highlight the versatility of bromophenol scaffolds in medicinal chemistry.
Antioxidant Properties
Research has also focused on the antioxidant properties of bromophenol derivatives. These compounds have been synthesized and evaluated for their ability to scavenge free radicals, suggesting their potential application as natural antioxidants in food preservation and the prevention of oxidative stress-related diseases (Çetinkaya et al., 2012).
Selective Catalysis
In the context of organic synthesis, bromophenol derivatives have been employed as catalysts in selective oxidation reactions. This includes the aerobic oxidation of primary alcohols to aldehydes, demonstrating the utility of these compounds in facilitating environmentally friendly chemical transformations (Ma et al., 2015).
Direcciones Futuras
In the field of medicinal chemistry, cinnamic acid-amino acid hybrid molecules have been synthesized and studied for their potential as potent anti-inflammatory agents . “{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol” could potentially be used as a lead for the synthesis of more effective hybrids .
Propiedades
IUPAC Name |
[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-9,18H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMKOVSXDYKNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2685874.png)
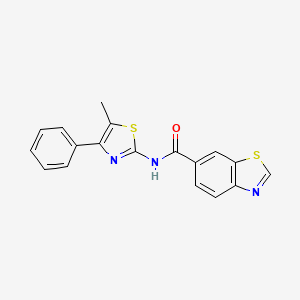

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2685878.png)
![(Z)-ethyl 1-isopropyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2685879.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine](/img/structure/B2685883.png)
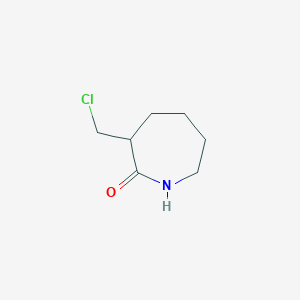
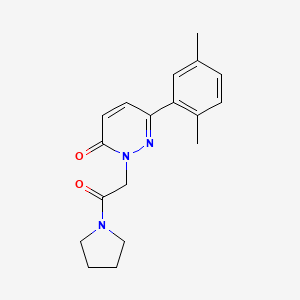
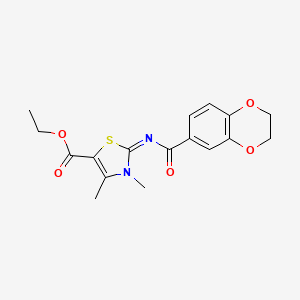

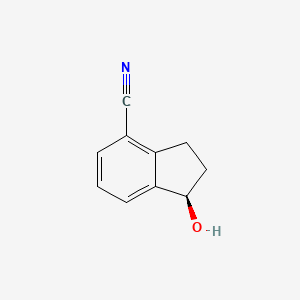
![3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2685895.png)

